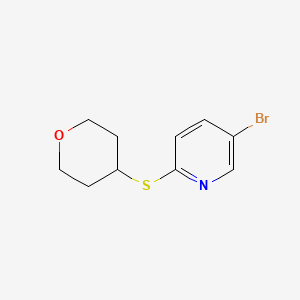

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine

Description

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine (IUPAC name: this compound) is a pyridine derivative featuring a bromine atom at the 5-position and a tetrahydro-2H-pyran-4-ylsulfanyl (oxan-4-ylsulfanyl) group at the 2-position. Its molecular formula is C₁₀H₁₂BrNOS, with a molecular weight of 274.18 g/mol . It is typically stored as a powder at room temperature and is used as an intermediate in organic synthesis, particularly in medicinal chemistry and catalysis research .

Properties

IUPAC Name |

5-bromo-2-(oxan-4-ylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNOS/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXANAINAMQCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivatives

A common approach involves starting from 2-substituted pyridine derivatives, followed by selective bromination at the 5-position. For example, 2-amino-4-chloropyridine can be brominated using N-bromo-succinimide (NBS) in dichloromethane at low temperature (0 °C) to afford 5-bromo-2,4-dichloropyridine intermediates with yields exceeding 80%. This step is crucial for introducing the bromine atom selectively while preserving other functional groups.

| Parameter | Conditions | Outcome/Yield |

|---|---|---|

| Starting material | 2-amino-4-chloropyridine | |

| Brominating agent | N-bromo-succinimide (NBS) | |

| Solvent | Methylene dichloride | |

| Temperature | 0 °C | |

| Reaction time | 30 minutes | Yield > 80% |

After bromination, the intermediate can be purified via extraction and drying steps, facilitating further substitution reactions.

Diazotization and Chlorination (for related intermediates)

In some synthetic routes, diazotization of the amino group followed by chlorination is used to convert amino groups into chloro substituents, enabling further functionalization. Although this is more relevant to preparing 5-bromo-2,4-dichloropyridine, it demonstrates the versatility of pyridine ring modification.

Introduction of the Oxan-4-ylsulfanyl Group at the 2-Position

The key functionalization to introduce the oxan-4-ylsulfanyl substituent at the 2-position typically involves nucleophilic substitution reactions where a suitable leaving group (e.g., halogen) at the 2-position is replaced by the oxan-4-ylsulfanyl moiety.

Nucleophilic Substitution Reaction

- Starting material: 5-bromo-2-chloropyridine or 5-bromo-2-halopyridine derivatives.

- Nucleophile: Oxan-4-yl thiol or thiolate anion.

- Conditions: The reaction is generally carried out under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts/Base: A base such as potassium carbonate or sodium hydride may be used to generate the thiolate anion in situ, promoting nucleophilic attack.

- Reaction time: Several hours at temperatures ranging from 50 to 100 °C.

This substitution leads to the formation of the 5-bromo-2-(oxan-4-ylsulfanyl)pyridine compound with moderate to high yields depending on the reaction optimization.

Representative Synthetic Route Summary

Research Findings and Practical Considerations

- Yield Optimization: The bromination step is highly efficient with yields exceeding 80%, but the nucleophilic substitution step requires careful control of temperature and base to avoid side reactions and degradation of the oxan ring.

- Purification: Post-reaction mixtures are typically purified by extraction, washing with brine, drying over sodium sulfate, and column chromatography to isolate the pure compound.

- Safety and Scalability: The use of NBS and mild bases makes the process relatively safe and scalable. Avoidance of hazardous reagents like elemental bromine or diazonium salts in the final substitution step enhances operational safety.

- Cost Efficiency: Starting materials such as 2-amino-4-chloropyridine and NBS are commercially available and relatively inexpensive, supporting cost-effective synthesis.

Summary of Key Preparation Method

| Parameter | Description |

|---|---|

| Starting material | 2-amino-4-chloropyridine |

| Key intermediate | 5-Bromo-2,4-dichloropyridine (via bromination and diazotization) |

| Bromination agent | N-bromo-succinimide (NBS) |

| Substitution reagent | Oxan-4-yl thiol or thiolate |

| Solvent | Dichloromethane (bromination), DMF or DMSO (substitution) |

| Base | Potassium carbonate or sodium hydride |

| Temperature | 0 °C (bromination), 50-100 °C (substitution) |

| Reaction time | 30 min (bromination), 4-6 hours (substitution) |

| Yield | >80% (bromination), 60-85% (substitution) |

| Purification | Extraction, washing, drying, column chromatography |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Chemistry

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Organic Molecules: Its unique structure allows for the creation of new compounds with potential applications in pharmaceuticals.

Biology

The compound has shown promise in biological studies:

- Enzyme Inhibition Studies: It acts as an inhibitor for specific enzymes, providing insights into biochemical pathways and potential therapeutic targets.

- Biochemical Assays: Its reactivity makes it suitable for use as a probe in various assays aimed at understanding cellular processes.

Industrial Applications

In industry, this compound is used in:

- Production of Specialty Chemicals: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products with enhanced efficacy.

Case Studies

-

Anticancer Activity:

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The mechanism involved the inhibition of certain kinases, which are crucial for cancer cell proliferation . -

Neuroprotective Effects:

Another research effort highlighted its potential in treating neurodegenerative diseases. The compound was found to inhibit acetylcholinesterase, suggesting its applicability in Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Oxane-4-ylsulfanyl vs. Amine Substituents : The thioether group in the target compound provides moderate electron-withdrawing effects compared to the electron-donating pyrrolidin-1-yl and piperidin-4-yl groups. This difference impacts reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions.

- Aryl vs. Heteroaryl Substituents: The 2-methoxyphenyl and bipyridyl analogs introduce extended conjugation, altering UV-Vis absorption profiles. The trifluoromethoxyphenoxy group enhances lipophilicity and resistance to oxidative degradation.

Biological Activity

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties.

Chemical Structure and Properties

The compound this compound features a bromine atom and a sulfanyl group attached to a pyridine ring, along with an oxane (tetrahydrofuran) moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial and antiviral activities. For instance, a study highlighted that various pyridine derivatives showed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound A | S. aureus | TBD |

| Compound B | Pseudomonas aeruginosa | TBD |

The specific inhibition percentage for this compound against these organisms is yet to be determined (TBD), but it is expected to be competitive based on its structural similarities to other active pyridine compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives are also notable. Research has shown that certain substitutions on the pyridine ring can enhance the anti-inflammatory effects. For example, compounds with halogen substitutions have been reported to exhibit increased potency in reducing inflammation markers .

Case Study: Inhibition of Inflammatory Cytokines

In a recent study, a series of pyridine derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that compounds with similar structural features to this compound demonstrated significant reductions in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Other Biological Activities

Beyond antimicrobial and anti-inflammatory properties, pyridine derivatives have been explored for various other biological activities:

- Antitumor Activity : Some studies suggest that pyridine-based compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antioxidant Activity : The presence of specific functional groups in pyridine derivatives can enhance their ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Q & A

Basic Research Questions

What synthetic routes are available for preparing 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, and how can purity be optimized?

Answer:

The compound is synthesized via nucleophilic substitution reactions. For example, brominated pyridine derivatives (e.g., 5-bromo-2-fluoropyridine, 5-bromo-2-methoxypyridine) react with thiol-containing reagents like oxan-4-ylsulfanyl groups under controlled conditions. Purity optimization involves:

- Chromatography : Silica-gel column chromatography with gradients of ethyl acetate/petroleum ether (10–20%) for isomer separation .

- Solvent selection : Slow evaporation of mixed solvents (e.g., petroleum ether:ethyl acetate 5:1 v/v) yields high-purity crystals .

- Purity verification : GC or HPLC analysis (>95% purity thresholds) .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : - and -NMR confirm substitution patterns and sulfur-oxane linkage. For example, pyridine protons appear as distinct aromatic signals, while oxan-4-ylsulfanyl groups show characteristic multiplet splitting .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrNOS requires m/z 290.98) .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···π stacking in pyridine derivatives) .

Advanced Research Questions

How do steric and electronic effects of the oxan-4-ylsulfanyl group influence reactivity in cross-coupling reactions?

Answer:

The oxan-4-ylsulfanyl group acts as a directing/blocking group in metal-catalyzed reactions:

- Steric hindrance : Bulky substituents reduce regioselectivity in Suzuki-Miyaura couplings. For example, 5-bromo-2-(tetrazolyl)pyridine derivatives show preferential coupling at the bromine site due to steric shielding of the sulfanyl group .

- Electronic effects : Sulfur’s electron-withdrawing nature activates the pyridine ring for nucleophilic substitution but deactivates it for electrophilic aromatic substitution .

Methodology : Comparative kinetic studies using substituents with varying electronic profiles (e.g., methoxy vs. sulfanyl groups) .

How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

Answer:

Discrepancies arise from dynamic processes (e.g., tautomerism) or crystallographic disorder:

- Dynamic NMR : Variable-temperature -NMR identifies tautomeric equilibria (e.g., tetrazole-pyridine tautomerism in related compounds) .

- Crystallographic refinement : Disorder modeling in XRD resolves ambiguous electron density (e.g., methyl group rotation in 5-bromo-2-(tetrazolyl)pyridine) .

- Complementary techniques : Pair Raman spectroscopy with XRD to confirm solid-state vs. solution-phase structures .

What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting groups : Use Boc or Fmoc groups to shield reactive sites (e.g., sulfur atoms prone to oxidation) .

- Catalyst tuning : Pd(PPh) minimizes debromination in cross-coupling reactions compared to PdCl .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce hydrolysis of sulfanyl linkages .

How does the oxan-4-ylsulfanyl group impact the compound’s pharmacokinetic properties in drug discovery?

Answer:

- Lipophilicity : The sulfur-oxane moiety increases logP values, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic stability : Sulfur oxidation to sulfone/sulfoxide metabolites can be tracked via LC-MS in hepatic microsome assays .

Methodology : In vitro ADME assays (e.g., Caco-2 permeability, cytochrome P450 inhibition) paired with metabolite profiling .

Data Contradiction Analysis

Why do reported melting points vary for structurally similar derivatives (e.g., 156–159°C vs. 198–202°C)?

Answer:

Variations arise from:

- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. triclinic systems) alter thermal stability .

- Impurity profiles : Higher purity (>97%) samples exhibit sharper melting ranges (e.g., 156–159°C for 97% pure samples) .

Resolution : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) correlate purity with phase transitions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.